L-Alpha-Lysophosphatidylcholine,oleoyl
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Overview
Description
L-Alpha-Lysophosphatidylcholine,oleoyl is a derivative of phosphatidylcholine, a major component of cell membranes. This compound is characterized by the presence of an oleoyl group, which is a monounsaturated fatty acid. This compound plays a significant role in various biological processes, including cell signaling and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alpha-Lysophosphatidylcholine,oleoyl can be synthesized through the enzymatic action of phospholipase A2 on phosphatidylcholine. This enzyme selectively removes one of the fatty acid groups from phosphatidylcholine, resulting in the formation of lysophosphatidylcholine . The reaction typically occurs under mild conditions, such as physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as egg yolk or soybeans. The extraction process includes steps like solvent extraction, precipitation, and purification to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
L-Alpha-Lysophosphatidylcholine,oleoyl undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific enzymes, resulting in the release of fatty acids and glycerophosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes like phospholipase A2 are commonly used.
Acylation: Acyl-CoA is often used as the acyl donor in enzymatic reactions.
Major Products Formed
Oxidation: Oxidized lysophosphatidylcholine derivatives.
Hydrolysis: Fatty acids and glycerophosphocholine.
Acylation: Phosphatidylcholine.
Scientific Research Applications
L-Alpha-Lysophosphatidylcholine,oleoyl has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the study of lipid interactions.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its role in inflammatory diseases and as a potential therapeutic agent.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals.
Mechanism of Action
L-Alpha-Lysophosphatidylcholine,oleoyl exerts its effects through several mechanisms:
Cell Signaling: It acts as a signaling molecule, modulating the activity of various enzymes and receptors.
Membrane Dynamics: Influences membrane fluidity and the formation of lipid rafts.
Inflammatory Response: Involved in the activation of endothelial cells and the recruitment of immune cells during inflammation.
Comparison with Similar Compounds
Similar Compounds
L-Alpha-Lysophosphatidylcholine,stearoyl: Contains a stearoyl group instead of an oleoyl group.
L-Alpha-Lysophosphatidylcholine,palmitoyl: Contains a palmitoyl group.
Uniqueness
L-Alpha-Lysophosphatidylcholine,oleoyl is unique due to its specific fatty acid composition, which influences its biological activity and interactions with other molecules. The presence of the oleoyl group imparts distinct properties, such as increased membrane fluidity and specific signaling capabilities .
Properties
IUPAC Name |
(2-hydroxy-3-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUFBLWGFFICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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